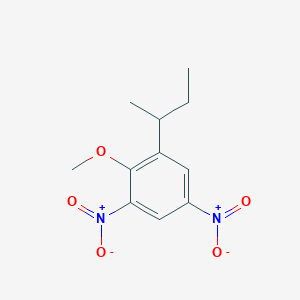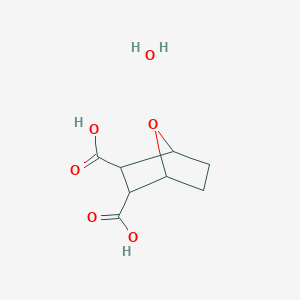
Endothall monohydrate
描述
Endothal monohydrate, also known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective, contact herbicide widely used for controlling terrestrial and aquatic weeds. It is highly soluble in water and semi-volatile, making it effective in various environmental conditions . Endothal monohydrate is used in agriculture to manage weeds in crops like potatoes, hops, cotton, clover, and alfalfa, and in aquatic environments to control submerged vegetation and algae .
作用机制
Target of Action
Endothal monohydrate, also known as Endothall, is primarily used as a herbicide for both terrestrial and aquatic plants . It is particularly effective in controlling pondweeds, Potamogeton spp . The primary targets of Endothall are the cells of susceptible plants .
Mode of Action
Endothall is a selective contact herbicide . It works by inhibiting serine-threonine protein phosphatase 1 (PP1), a critical enzyme in various cellular functions . This inhibition disrupts normal cellular processes, leading to the death of the plant cells .
Biochemical Pathways
Endothall interferes with plant respiration, affecting protein and lipid biosynthesis, and disrupting plant cell membranes . It is chemically related to cantharidin, and both compounds are protein phosphatase 2A inhibitors . This inhibition disrupts the normal functioning of the cells, leading to their death .
Pharmacokinetics
It is known that endothall is rapidly biodegradable under aerobic conditions .
Result of Action
The result of Endothall’s action is the death of the targeted plant cells . Symptoms of plant damage, including defoliation and brown, shriveled tissues, become apparent within a week of herbicide application . Plants will fall out of the water column within 3-4 weeks after application .
Action Environment
The action of Endothall is influenced by several environmental factors. Factors such as the density and size of the plants present, water movement, and water temperature determine how quickly Endothall works . It is most effective when applied while plants are actively growing . Additionally, the persistence of Endothall in the environment may be prolonged by adsorption to organic matter or by factors inhibiting microbial activity .
科学研究应用
Endothal monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on plant physiology and cellular processes.
Medicine: Explored for potential therapeutic uses due to its ability to inhibit protein phosphatase 2A.
Industry: Utilized in water treatment facilities to control algae and other aquatic weeds.
生化分析
Biochemical Properties
Endothal monohydrate interacts with various biomolecules in its role as a herbicide. It damages the cells of susceptible plants at the point of contact, but does not affect areas untouched by the herbicide, like roots or tubers
Cellular Effects
Endothal monohydrate has been found to have potential health effects from acute exposures at levels above the Maximum Contaminant Level (MCL), such as depressed breathing and heart rate . Chronic exposure to Endothal monohydrate can lead to increased organ weights and organ-to-body weight ratios of the stomach and intestine .
Molecular Mechanism
The molecular mechanism of Endothal monohydrate involves interfering with plant respiration, affecting protein and lipid biosynthesis, and disrupting plant cell membranes . It causes cellular breakdown of plants within 2-5 days .
Temporal Effects in Laboratory Settings
In laboratory settings, trace-level Endothal monohydrate in water samples can be directly analyzed by ion chromatography mass spectrometry (IC-MS) without labor-intensive sample preparation . The chromatographic separation is achieved in 10 minutes, significantly improving method throughput .
Metabolic Pathways
Endothal monohydrate is readily degraded by microorganisms in lake water and hydrosoil through a pathway involving ring splitting . An Arthrobacter sp. isolated from hydrosoil was able to utilize Endothal monohydrate as the sole source of carbon and energy for its growth .
准备方法
Endothal monohydrate can be synthesized through several routes. One common method involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the bicyclic structure. The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
化学反应分析
Endothal monohydrate undergoes various chemical reactions, including:
Oxidation: Endothal monohydrate can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert endothal into less oxidized forms.
Substitution: Endothal monohydrate can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Endothal monohydrate is chemically related to cantharidin, another compound that inhibits protein phosphatase 2A . Similar compounds include:
Cantharidin: Shares a similar mechanism of action but is more toxic to mammals.
Diquat: Another herbicide used for aquatic weed control but with a different mode of action. Endothal monohydrate is unique due to its selective action and lower toxicity to non-target organisms compared to similar compounds.
属性
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLALKDQINFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037710 | |
| Record name | Endothal monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62059-43-2, 145-73-3 | |
| Record name | Endothal monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endothal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endothal monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of endothal as a herbicide?
A1: While the precise mechanism remains unclear, research suggests that endothal disrupts plant physiological processes. Studies using radioactive Carbon-14 labeled endothal demonstrated its translocation within aquatic plants, leading to the hypothesis that endothal may directly injure root tissues following absorption. [] Other research indicates endothal affects osmoregulation in fish. []
Q2: Does endothal affect ethylene production in plants?
A2: Yes, studies have shown that endothal, along with other defoliants, can accelerate ethylene production in cotton leaves. This effect is proposed as a potential mechanism contributing to its defoliant properties. [, ]
Q3: What is the molecular formula and weight of endothal?
A3: Endothal's molecular formula is C8H10O5, and its molecular weight is 186.16 g/mol.
Q4: How does the formulation of endothal impact its effectiveness in aquatic environments?
A4: Research shows that liquid formulations of endothal are more effective in controlling algal mats, floating plants, and emergent plants, while granular formulations are more effective against submerged rooted plants. []
Q5: How long do detectable residues of endothal persist in water?
A5: The persistence of endothal residues in water depends on the initial concentration. Detectable residues of 0.3 ppm disappeared within 8 days, while 0.6 ppm persisted for up to 2 weeks. Concentrations of 1.0 to 3.0 ppm required up to 25 days to dissipate completely. []
Q6: What safety considerations should be taken into account when using endothal?
A6: Endothal exhibits toxicity to fish, with different formulations showing varying levels of toxicity. For instance, while the di-N,N'-dimethylococoamine salt (TD-47) is a more potent herbicide, it also exhibits significantly higher toxicity to fish compared to the disodium salt. []
Q7: Has endothal demonstrated effectiveness in controlling specific aquatic weeds?
A7: Yes, endothal effectively controls various aquatic weed species, including Eurasian watermilfoil (Myriophyllum spicatum) and dioecious hydrilla (Hydrilla verticillata). Research shows that higher concentrations and longer exposure times lead to increased control. []
Q8: What is the efficacy of endothal in controlling sagittaria in irrigation channels?
A8: Endothal has proven highly effective in controlling both emergent and submerged forms of sagittaria (Sagittaria platyphylla) in static irrigation channels during winter. []
Q9: Does endothal accumulate in rice plants grown in treated paddy fields?
A9: Studies in Italian rice paddy fields show that while endothal residues are detectable in water for a period after application, rice samples collected at harvest time showed no detectable residues. []
Q10: What are the toxic effects of endothal on fish?
A10: Endothal's toxicity to fish is attributed to its interference with osmoregulation, as evidenced by chemical changes in blood serum following intraperitoneal injection. []
Q11: How does the presence of other herbicides influence copper uptake in hydrilla when treated with copper sulfate?
A11: Interestingly, combining copper sulfate with specific herbicides like diquat, paraquat, ametryne, atrazine, or terbutryne at certain concentrations and contact times can enhance copper uptake in hydrilla (Hydrilla verticillata). Conversely, combining copper sulfate with fenac, dichlobenil, diuron, an amine salt of endothal, or dinitrophenol did not affect copper uptake. This suggests complex interactions between herbicides and their potential impact on the environment. []
Q12: Are there alternative herbicides to endothal for controlling submerged aquatic weeds in Victoria, Australia?
A12: Due to the heavy reliance on acrolein, a highly toxic herbicide, for submerged aquatic weed control in Victorian irrigation channels, research has explored alternatives. Diquat has shown promise as a potential substitute, demonstrating efficacy against various key species, including cabomba, sagittaria, elodea, floating pondweed, and ribbon weed. []
Q13: Can fluorescent dyes be used to track the movement and predict the concentration of endothal in aquatic environments?
A13: Yes, research suggests that 'Rhodamine WT' dye can effectively simulate endothal dissipation in moving water. Studies in Florida's Three Sisters tidal canals demonstrated significant correlations between dye and endothal concentrations, indicating the potential for using dye tracing to predict endothal behavior in aquatic systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


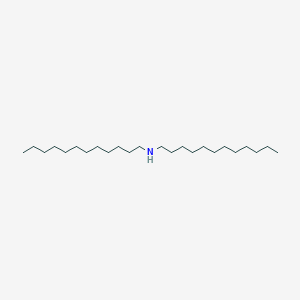
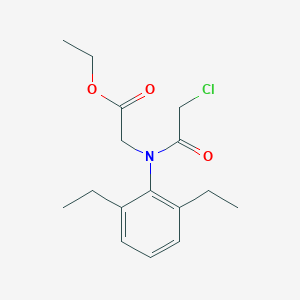
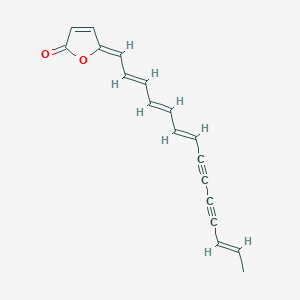
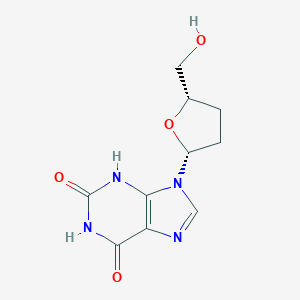
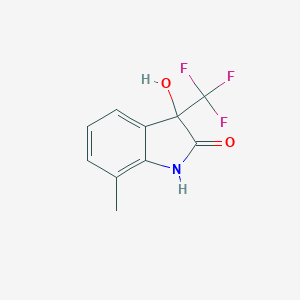
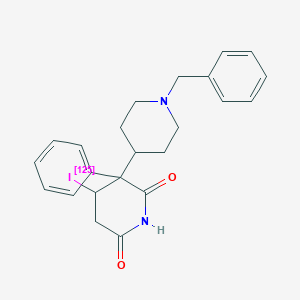
![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)
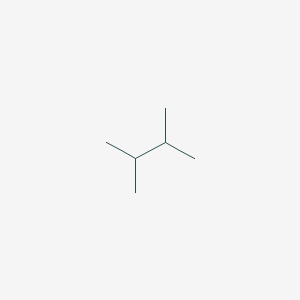
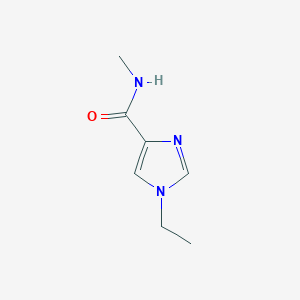
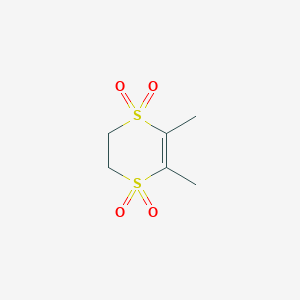
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)


